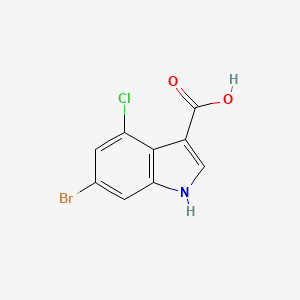
6-Bromo-4-chloro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-1H-indole-3-carboxylic acid is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 6-Bromo-4-chloro-1H-indole-3-carboxylic acid typically involves halogenation reactions. One common method is the bromination and chlorination of indole derivatives under controlled conditions. For instance, starting with 1H-indole-3-carboxylic acid, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by chlorination using thionyl chloride or similar reagents . Industrial production methods often involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-4-chloro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or vinyl groups using palladium catalysts.
Scientific Research Applications
6-Bromo-4-chloro-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Researchers use it to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Material Science: It is explored for its potential in developing new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-1H-indole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, and DNA. The halogen atoms can enhance binding affinity and selectivity towards these targets, leading to desired biological effects . For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
6-Bromo-4-chloro-1H-indole-3-carboxylic acid can be compared with other halogenated indole derivatives, such as:
6-Bromo-1H-indole-3-carboxylic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-Chloro-1H-indole-3-carboxylic acid:
6-Bromo-1H-indazole-4-carboxaldehyde: Contains a different heterocyclic system (indazole) and an aldehyde group, leading to distinct chemical behavior.
The unique combination of bromine and chlorine atoms in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H5BrClNO2 |
|---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
6-bromo-4-chloro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-1-6(11)8-5(9(13)14)3-12-7(8)2-4/h1-3,12H,(H,13,14) |
InChI Key |
RTCZGLHHOLZYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C(=O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















